
1,2,4,9-Tetramethoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,9-Tetramethoxyanthracene is a polycyclic aromatic hydrocarbon with four methoxy groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,9-Tetramethoxyanthracene can be synthesized through several methods. One common approach involves the reaction of 1,8-dihydroxyanthraquinone with methanol in the presence of an acid catalyst . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,9-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4,9-Tetramethoxyanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing into its use as a probe for studying DNA interactions and as a potential therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetramethoxyanthracene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can induce cell death in cancer cells .
Comparison with Similar Compounds
- 1,4,5,8-Tetramethoxyanthracene
- 2,3,6,7-Tetramethoxyanthracene
- 9,10-Dimethoxyanthracene
Comparison: 1,2,4,9-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. Compared to other tetramethoxyanthracenes, it exhibits different photophysical behaviors and biological activities, making it a valuable compound for specialized applications .
Properties
CAS No. |
834867-33-3 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,2,4,9-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-14-10-15(20-2)18(22-4)16-13(14)9-11-7-5-6-8-12(11)17(16)21-3/h5-10H,1-4H3 |
InChI Key |
YCVIKAOJQXVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C(C3=CC=CC=C3C=C12)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
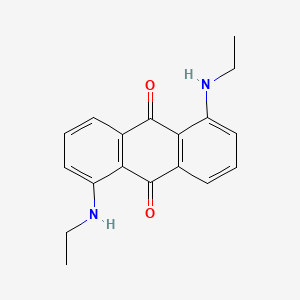

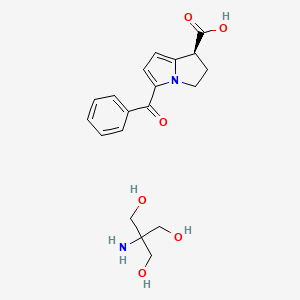
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)

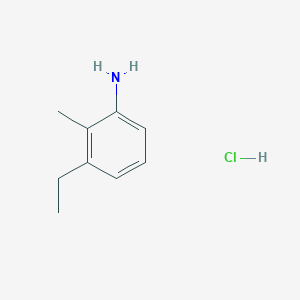
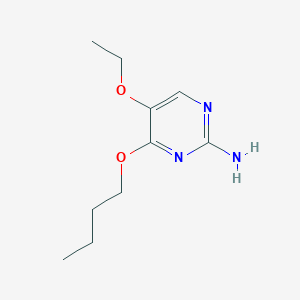
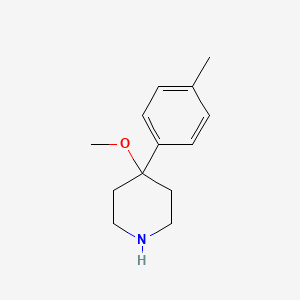
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

